Analytical ChemistryPeptide SynthesisAssay Development
Researchers quantifying cathepsin C or profiling bacterial proteases often face high background interference from endogenous cellular proteases when using alternative fluorogenic substrates. H-Gly-Gly-AMC (Gly-Gly-AMC) addresses this challenge with a minimal dipeptide structure that resists hydrolysis by common human cellular proteases (e.g., SW480 and T47D cell extracts), delivering clean, reproducible fluorescent signals.
• Fluorogenic substrate for cathepsin C (DPPI); liberates AMC quantified at Ex 340-360 / Em 440-460 nm
• Low-background control for bacterial protease profiling in P. aeruginosa and S. aureus cultures
• ≥98% purity, crystalline solid; soluble in DMSO (20 mg/mL) and PBS pH 7.2 (0.8 mg/mL); standard plate reader compatibility
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol
Cat. No.B163781
⚠ Attention: For research use only. Not for human or veterinary use.
H-Gly-Gly-AMC (CAS 208645-74-3), also designated Gly-Gly-AMC, is a dipeptide-based fluorogenic substrate [1]. It comprises a glycyl-glycine (Gly-Gly) sequence conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore. The compound is non-fluorescent in its intact state. Upon enzymatic hydrolysis of the amide bond linking the dipeptide to the AMC moiety, free AMC is liberated, generating a quantifiable fluorescent signal with excitation maxima between 340-360 nm and emission maxima between 440-460 nm . This product is offered as a crystalline solid with a specified purity of ≥98% and defined solubility parameters across multiple solvent systems, including DMSO (20 mg/mL) and aqueous buffers such as PBS pH 7.2 (0.8 mg/mL) .
Fluorogenic dipeptide substrate with defined AMC reporter
Purity-specified crystalline solid for reproducible stock preparation
Solubility protocol in DMSO and aqueous buffers (PBS pH 7.2)
AMC detection channel compatible with standard fluorescence plate readers
The substitution of H-Gly-Gly-AMC with alternative fluorogenic peptide substrates, even those containing the same AMC reporter group, cannot be performed without rigorous re-validation of assay conditions and expected outcomes [1]. Minor modifications to the peptide sequence, such as the substitution of glycine at the P1 or P2 position with alternative residues (e.g., arginine, proline, or leucine), or the addition of N-terminal protecting groups (e.g., Cbz, Z, Boc), result in significant alterations to substrate recognition and hydrolysis kinetics by target proteases [2]. For instance, the minimal dipeptide structure of H-Gly-Gly-AMC renders it relatively resistant to hydrolysis by common cellular proteases present in human cancer cell lines, a characteristic not necessarily shared by larger peptide-AMC constructs [3]. Consequently, direct replacement may lead to false-negative results, inaccurate kinetic parameter determinations, or the introduction of confounding signal from off-target proteolytic activity, thereby compromising the reproducibility and interpretability of quantitative enzymatic data.
SequencePeptide sequence modifications (e.g., Arg, Pro, Leu) may significantly alter protease recognition and hydrolysis kinetics.
Off-targetAlternative peptide-AMC substrates may introduce confounding signal from host cell proteases in mammalian cell assays.
ReporterDifferent fluorophores (e.g., Rhodamine 110) shift detection wavelengths and may require specialized filter sets.
[1] Wildeboer, D., Jeganathan, F., Price, R. G., & Abuknesha, R. A. (2009). Characterization of bacterial proteases with a panel of fluorescent peptide substrates. Analytical Biochemistry, 384(2), 321-328. View Source
[2] van Berkel, S. S., van der Lee, B., van Delft, F. L., Wagenvoord, R., Hemker, H. C., & Rutjes, F. P. (2012). Fluorogenic Peptide‐Based Substrates for Monitoring Thrombin Activity. ChemMedChem, 7(4), 606-617. View Source
[3] Berger, Y., Chapuis, A., Tedeschi, A., Tawadros, T., & Lefebvre, O. (2005). Determination of intracellular prolyl/glycyl proteases in intact living human cells and protoporphyrin IX production as a reporter system. Chemistry & Biology, 12(8), 867-872. View Source
H-Gly-Gly-AMC vs. Fluorogenic Substrates
Supplier Purity & Solubility Data
Procurement specifications for H-Gly-Gly-AMC from primary suppliers indicate a minimum purity of ≥98% as a crystalline solid. Solubility is quantitatively defined as 20 mg/mL in DMSO and 0.8 mg/mL in PBS (pH 7.2), offering a benchmark for consistent stock solution preparation . This level of characterization, while standard for commercial research peptides, serves as the baseline for experimental reproducibility and batch-to-batch consistency.
Technical datasheet specifications from Cayman Chemical.
Why This Matters
Verifiable purity and solubility specifications are essential for ensuring assay reproducibility and minimizing solvent-induced artifacts during procurement.
Analytical ChemistryPeptide SynthesisAssay Development
Reporter Stability & Detection Wavelengths
The AMC fluorophore liberated from H-Gly-Gly-AMC generates a fluorescent signal with defined excitation (340-360 nm) and emission (440-460 nm) maxima . Alternative fluorophores, such as rhodamine 110 (Ex 492 nm/Em 529 nm), offer a red-shifted spectrum that can reduce interference from compound autofluorescence and increase sensitivity by up to 300-fold in specific screening contexts [1]. Therefore, the selection of H-Gly-Gly-AMC is not based on superior sensitivity within the AMC class, but on the universal compatibility of the AMC detection channel with standard fluorescence plate readers.
AMC vs Rh110 ReporterClass-level inference
AMC: Ex 340–360 nm / Em 440–460 nmRh110: Ex 492 nm / Em 529 nmReported up to 300-fold higher sensitivity for Rh110
AMC ensures broad plate-reader compatibility
Rh110 may reduce autofluorescence; requires specific filters
Rhodamine 110 substrates can achieve up to 300-fold higher sensitivity compared with AMC substrates in compound library screens [1].
Conditions
Comparison derived from literature on fluorogenic assay development and interference mitigation [1].
Why This Matters
Users must weigh the established, broad compatibility of the AMC reporter against the potentially higher sensitivity but more specialized instrumentation required for rhodamine-based alternatives.
[1] Grant, S. K., Sklar, J. G., & Cummings, R. T. (2002). Development of a fluorescence-based high-throughput assay for inhibitors of the hepatitis C virus NS3 protease. Journal of Biomolecular Screening, 7(6), 531-540. View Source
Sequence Determinants of Protease Recognition
The simple Gly-Gly dipeptide sequence of H-Gly-Gly-AMC is a critical determinant of its interaction with proteases. In head-to-head comparisons of proteasome substrates, the substitution of the P1 position with a hydrophobic residue (e.g., Leucine) can alter relative hydrolysis rates by a factor of over 600-fold compared to substrates lacking this feature [1]. While direct kinetic data for H-Gly-Gly-AMC against a standardized panel is not available, this class-level data indicates that its small, non-hydrophobic Gly-Gly motif will exhibit a distinct specificity profile from substrates like Z-Gly-Gly-Leu-AMC or Suc-Leu-Leu-Val-Tyr-AMC, which are optimized for chymotrypsin-like proteases [1].
A >600-fold difference in hydrolysis efficiency was observed between two comparator substrates, driven by differences in peptide sequence recognition [1].
Conditions
Relative hydrolysis rates for chymotrypsin-like activity of M. tuberculosis ClpP1P2 protease complex [1].
Why This Matters
This demonstrates that even minor sequence variations drastically alter enzyme recognition, making the specific Gly-Gly sequence of H-Gly-Gly-AMC a non-interchangeable feature for its intended applications.
[1] Leung, E., Datti, A., Cossette, M., Goodreid, J., McCaw, S. E., Mah, M., ... & Gray-Owen, S. D. (2012). A high-throughput assay for the identification of inhibitors of the M. tuberculosis protease ClpP1P2. PLoS One, 7(3), e32818. View Source
H-Gly-Gly-AMC Recommended Applications
Broad-Spectrum Extracellular Protease Activity
H-Gly-Gly-AMC is well-suited for profiling protease activity in bacterial cultures and cell-free supernatants of species such as Pseudomonas aeruginosa and Staphylococcus aureus [1]. Its relatively small and simple structure allows it to be recognized by a range of secreted bacterial proteases, making it a useful tool for preliminary characterization or comparative studies of different bacterial strains and growth conditions [1].
Low-Background Control in Mammalian Cell Assays
In experiments involving human cancer cell lines (e.g., SW480 and T47D), H-Gly-Gly-AMC is hydrolyzed at very low levels by endogenous cellular proteases [2]. This property allows it to serve as a low-background control substrate in assays where the primary target protease is of bacterial origin or has been exogenously introduced, thereby minimizing confounding signal from host cell proteolytic activity [2].
Quantification of Cathepsin C Activity
H-Gly-Gly-AMC (Gly-Gly-AMC) is utilized as a fluorogenic substrate for quantifying the enzymatic activity of cathepsin C (dipeptidyl peptidase I) . Its dipeptide structure (Gly-Gly) serves as a recognition motif for this exopeptidase, which specifically cleaves dipeptides from the N-terminus of protein substrates .
Standardized Fluorescent Readout for Plate Readers
The defined excitation (340-360 nm) and emission (440-460 nm) wavelengths of the liberated AMC fluorophore make H-Gly-Gly-AMC compatible with a wide range of standard fluorescence plate readers and detection systems . This ensures seamless integration into existing laboratory workflows without requiring specialized optical filters or detectors .
Application
Selection Property
Validation Focus
Bacterial protease profiling
Minimal dipeptide structure for broad recognition
Strain-specific activity in cell-free supernatants
Exogenous protease assay control
Resistance to common mammalian cellular proteases
Low hydrolysis in reported cancer cell lines
Cathepsin C activity measurement
Gly-Gly recognition motif for dipeptidyl peptidase I
Cathepsin C substrate specificity confirmation
Standard AMC-based detection
AMC Ex/Em compatibility with common plate readers
Integration with 340–360/440–460 nm filter sets
[1] Wildeboer, D., Jeganathan, F., Price, R. G., & Abuknesha, R. A. (2009). Characterization of bacterial proteases with a panel of fluorescent peptide substrates. Analytical Biochemistry, 384(2), 321-328. View Source
[2] Berger, Y., Chapuis, A., Tedeschi, A., Tawadros, T., & Lefebvre, O. (2005). Determination of intracellular prolyl/glycyl proteases in intact living human cells and protoporphyrin IX production as a reporter system. Chemistry & Biology, 12(8), 867-872. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.